BenchChemオンラインストアへようこそ!

8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine

Physicochemical profiling Salt formation Solid-form screening

8-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine (CAS 801179-01-1, molecular formula C₈H₁₀N₂O, molecular weight 150.18 g/mol) is a bicyclic heterocyclic compound comprising a pyridine ring fused to a 1,4-oxazine ring with a methyl substituent at the 8-position. This compound belongs to the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine class, a scaffold that has attracted interest as a bioisosteric replacement for 1,4-benzoxazine in medicinal chemistry.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 801179-01-1
Cat. No. B6251541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine
CAS801179-01-1
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)NCCO2
InChIInChI=1S/C8H10N2O/c1-6-2-3-9-8-7(6)11-5-4-10-8/h2-3H,4-5H2,1H3,(H,9,10)
InChIKeyNYIDKPULWNVNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine (CAS 801179-01-1): A Regiospecifically Methylated Pyrido-Oxazine Scaffold for Kinase-Targeted Library Design


8-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine (CAS 801179-01-1, molecular formula C₈H₁₀N₂O, molecular weight 150.18 g/mol) is a bicyclic heterocyclic compound comprising a pyridine ring fused to a 1,4-oxazine ring with a methyl substituent at the 8-position . This compound belongs to the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine class, a scaffold that has attracted interest as a bioisosteric replacement for 1,4-benzoxazine in medicinal chemistry [1]. The pyrido[3,2-b][1,4]oxazine nucleus is distinct from the more commonly studied pyrido[2,3-b][1,4]oxazine regioisomer, and the specific 8-methyl substitution pattern differentiates it from the 2-methyl and 6-methyl positional isomers [2].

Why 8-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine Cannot Be Interchanged with Other Methyl-Pyrido-Oxazine Isomers


Within the pyrido[3,2-b][1,4]oxazine class, the position of the methyl substituent is not a trivial structural variation. The 8-methyl isomer (CAS 801179-01-1) differs from the 2-methyl isomer (CAS 26323-62-6) and the 6-methyl isomer (CAS 20567-67-3) in predicted basicity (ΔpKa up to 0.55 units) , altered hydrogen-bonding capacity, and differential steric accessibility of the pyridine nitrogen for metal coordination or hydrogen-bond donation. Furthermore, the pyrido[3,2-b] ring fusion is distinct from the pyrido[2,3-b] regioisomer employed in crystallographically validated HPK1 kinase inhibitors [1]. Substituting one regioisomer or positional isomer for another without experimental validation risks altering target binding, synthetic tractability, and pharmacokinetic properties in downstream compounds. These differences are particularly consequential when the scaffold is used as a key intermediate in kinase inhibitor programs, where minor structural perturbations can lead to orders-of-magnitude changes in potency [1].

Quantitative Differentiation Evidence: 8-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine vs. Closest Analogs


Methyl Position Modulates Predicted Basicity: 8-Methyl vs. 6-Methyl Isomer (ΔpKa = 0.55)

The predicted acid dissociation constant (pKa) of the 8-methyl isomer is 10.68 ± 0.20, compared to 10.13 ± 0.20 for the 6-methyl isomer (CAS 20567-67-3), representing a ΔpKa of approximately 0.55 units . This difference, while modest, reflects the distinct electronic environments created by methyl substitution at the 8-position (adjacent to the pyridine nitrogen) versus the 6-position (adjacent to the oxazine oxygen). At physiologically relevant pH ranges, the 8-methyl isomer will exhibit a measurably higher fraction of protonated species, which can affect solubility, salt formation efficiency, and membrane permeability in downstream lead compounds.

Physicochemical profiling Salt formation Solid-form screening

Lipophilicity Differentiation: 8-Methyl Substitution Reduces LogP by ~0.74 Units vs. Unsubstituted Parent Scaffold

The predicted octanol-water partition coefficient (LogP) of 8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine is approximately 1.3, based on computational property predictions [1]. In contrast, the unsubstituted parent compound 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6) has a predicted LogP of approximately 2.04 , representing a reduction of ~0.74 LogP units upon 8-methyl substitution. This lower LogP indicates enhanced aqueous solubility and reduced non-specific protein binding potential, which are favorable attributes for fragment-based drug discovery and for early-stage lead optimization where excessive lipophilicity is a common liability.

Lipophilicity ADME prediction Aqueous solubility

Ring Fusion Regioisomerism: Pyrido[3,2-b] vs. Pyrido[2,3-b] Scaffolds Exhibit Divergent Utilization in Kinase Drug Discovery

The pyrido[3,2-b][1,4]oxazine scaffold (target compound) and the pyrido[2,3-b][1,4]oxazine scaffold (CAS 1252572-06-7) are regioisomeric ring systems that differ in the connectivity of the pyridine nitrogen relative to the oxazine oxygen. The [2,3-b] isomer has been crystallographically validated as a component of a potent HPK1 (MAP4K1) kinase inhibitor ligand in PDB entry 8CIJ, where an 8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl moiety forms key interactions within the ATP-binding pocket [1]. The [3,2-b] isomer (target compound) has been cited as a 'pyridooxazine' component in aminopyrazine-based HPK1 inhibitor patent applications (WO2021032148A1) [2], but its distinct nitrogen positioning alters the vector of substitution and the geometry of potential hinge-binding interactions. Researchers targeting HPK1 or related kinases must therefore empirically validate which regioisomer provides the optimal binding orientation.

Kinase inhibitor design HPK1 Scaffold selection

Oxidation State Defines Pharmacological Utility: 3,4-Dihydro vs. 3(4H)-One Scaffolds Target Distinct Kinase Families

The target compound exists in the reduced 3,4-dihydro form, whereas the oxidized 3(4H)-one derivatives of the same pyrido[3,2-b][1,4]oxazine core have been claimed as inhibitors of Raf kinase and LRRK2 (leucine-rich repeat kinase 2) in US patent US10093681B2 [1]. The carbonyl group at position 3 in the oxidized form introduces a hydrogen-bond acceptor that can engage the kinase hinge region, a pharmacophore feature absent in the reduced 3,4-dihydro form. Conversely, the reduced form retains a secondary amine (NH) at position 4, offering a hydrogen-bond donor that is unavailable in the 3(4H)-one series. These complementary hydrogen-bonding capacities mean the two oxidation states cannot substitute for one another in kinase inhibitor design without fundamentally altering the binding pharmacophore.

Redox state Kinase selectivity Scaffold diversification

8-Methyl Substitution Enables Regioselective Downstream Functionalization: The 6-Bromo-8-methyl Derivative as an Advanced Intermediate

The 8-methyl substitution pattern on the pyrido[3,2-b][1,4]oxazine scaffold directs electrophilic aromatic substitution to the 6-position, as evidenced by the commercial availability and patent relevance of 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 943994-62-5 for the 3-one derivative) . This brominated derivative serves as a versatile intermediate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amine substituents at the 6-position. In contrast, the 6-methyl isomer (CAS 20567-67-3) blocks this position, and the 2-methyl isomer (CAS 26323-62-6) presents a different regiochemical landscape for derivatization. For medicinal chemistry programs requiring structural diversification around the pyrido-oxazine core, the 8-methyl substitution pattern preserves the 6-position as a tractable vector for parallel library synthesis.

Late-stage functionalization Cross-coupling Halogenated building blocks

Procurement-Relevant Application Scenarios for 8-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine


Kinase Inhibitor Hit-to-Lead Programs Requiring Systematic Regioisomer SAR Comparison

Teams pursuing HPK1, ALK5, Raf, LRRK2, or related kinase targets should procure the 8-methyl-pyrido[3,2-b][1,4]oxazine scaffold alongside the [2,3-b] regioisomer and the 3(4H)-one oxidized form to systematically profile which ring fusion geometry and oxidation state yields optimal potency and selectivity. The [2,3-b] isomer has been crystallographically validated in HPK1 (PDB 8CIJ), while the [3,2-b] isomer (this compound) provides an underexplored alternative geometry for hinge binding [1][2]. Parallel procurement of both regioisomers enables head-to-head biochemical IC₅₀ determination and co-crystallography studies that can differentiate binding modes and guide lead optimization.

Fragment-Based Drug Discovery (FBDD) Prioritizing Low-Lipophilicity Scaffolds

The predicted LogP of 1.3 for the 8-methyl isomer is approximately 0.74 units lower than the unsubstituted parent scaffold (LogP ~2.04), indicating superior aqueous solubility and compliance with fragment-like physicochemical criteria [1][2]. Fragment-based screening libraries that prioritize low lipophilicity to minimize non-specific binding and aggregation should favor the 8-methyl variant over the more lipophilic unsubstituted or 6-methyl analogs. The lower LogP also predicts reduced cytochrome P450 inhibition potential, a common off-target liability associated with lipophilic fragments.

Parallel Synthesis of 6-Substituted Pyrido-Oxazine Libraries for SAR Exploration

The 8-methyl substitution pattern leaves the 6-position electronically activated and sterically accessible for electrophilic bromination, enabling generation of the 6-bromo-8-methyl intermediate [1]. This brominated building block is a versatile substrate for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing medicinal chemistry teams to generate diverse 6-substituted analog libraries in a single synthetic step. This divergent synthetic strategy is more efficient with the 8-methyl isomer than with the 6-methyl isomer, where the preferred coupling position is blocked.

pH-Dependent Salt Selection and Solid-Form Screening for Preformulation Development

With a predicted pKa of 10.68, the 8-methyl isomer is measurably more basic than the 6-methyl isomer (pKa 10.13) [1][2]. This 0.55-unit pKa difference translates to approximately a 3.5-fold difference in the protonated fraction at physiological pH and can significantly affect salt disproportionation risk, hygroscopicity, and dissolution rate in oral solid dosage forms. Preformulation scientists conducting salt and polymorph screening should evaluate the 8-methyl isomer independently, as its salt formation behavior and solid-state properties will differ from other positional isomers in measurable ways.

Quote Request

Request a Quote for 8-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.